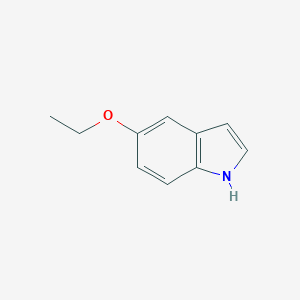

5-Ethoxyindole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKPDICCMASELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406438 | |

| Record name | 5-Ethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10501-17-4 | |

| Record name | 5-Ethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Ethoxyindole and Its Derivatives

Established Synthetic Routes to 5-Ethoxyindole

The direct synthesis of this compound is most practically achieved by the etherification of its precursor, 5-hydroxyindole. However, the indole (B1671886) ring system itself can be constructed through various classical and modern cyclization strategies that are adaptable for producing this compound precursors.

Alkylation of 5-Hydroxyindole with Iodoethane

The most direct route to this compound is the alkylation of 5-hydroxyindole, a process based on the Williamson ether synthesis. byjus.comwikipedia.org This SN2 reaction involves the deprotonation of the hydroxyl group of 5-hydroxyindole to form a more nucleophilic phenoxide, which then displaces a halide from iodoethane. byjus.comwikipedia.orgmasterorganicchemistry.comlumenlearning.com

The reaction is typically carried out by treating 5-hydroxyindole with a suitable base to form the alkoxide, followed by the addition of iodoethane. jk-sci.com The choice of base and solvent is critical to optimize the yield and minimize side reactions, such as C-alkylation. jk-sci.com Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). jk-sci.com Dipolar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often employed to facilitate the SN2 mechanism. byjus.comjk-sci.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of this compound

| Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | 50-100 | 50-95 |

| Sodium Hydride (NaH) | DMF, THF | 25-60 | High |

This table presents generalized conditions based on the Williamson ether synthesis methodology. byjus.comjk-sci.com

General Methods for Indole Synthesis Relevant to this compound Precursors

Several foundational methods in organic chemistry can be adapted to synthesize the indole core with the necessary substitution pattern to serve as a precursor to this compound. These methods typically begin with appropriately substituted benzene derivatives.

Palladium-catalyzed reactions are a powerful tool in modern organic synthesis for constructing heterocyclic systems. nih.govmdpi.com While not a direct method for producing this compound from simple precursors, palladium-catalyzed carbonylation can be used to functionalize pre-existing halo-indoles or to construct the indole ring from functionalized anilines. researchgate.netnih.gov For instance, a suitably protected 2-alkynyl-4-ethoxyaniline could undergo a palladium-catalyzed carbonylative cyclization to form a this compound derivative. These methods offer mild reaction conditions and high functional group tolerance. mdpi.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is not typically used for the primary construction of the indole ring itself. digitellinc.com Instead, it serves as an exceptionally efficient and versatile method for the functionalization of an existing this compound scaffold. nih.gov This reaction creates a stable triazole ring by uniting an azide and a terminal alkyne. nih.gov To utilize this methodology, a this compound core would first be functionalized with either an azide or an alkyne group at a desired position (e.g., C3 or N1). This functionalized intermediate can then be "clicked" with a wide array of molecules containing the complementary group, enabling the rapid synthesis of complex this compound derivatives. The reaction is known for its high yields, mild conditions, and broad functional group tolerance. nih.gov

Cyclization reactions are the most common strategies for de novo indole synthesis.

Fischer Indole Synthesis : This is one of the oldest and most versatile methods for indole synthesis, discovered by Emil Fischer in 1883. thermofisher.combyjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org To produce a precursor for this compound, one would start with 4-ethoxyphenylhydrazine. Condensation with an appropriate carbonyl compound (e.g., pyruvic acid) followed by heating in the presence of an acid catalyst (such as polyphosphoric acid, zinc chloride, or boron trifluoride) would lead to the formation of a 5-ethoxy-substituted indole. thermofisher.comwikipedia.orgorganic-chemistry.org The reaction proceeds via a synarchive.comsynarchive.com-sigmatropic rearrangement followed by the elimination of ammonia. byjus.comjk-sci.com

Nenitzescu Indole Synthesis : The Nenitzescu reaction, first reported in 1929, is a powerful method for producing 5-hydroxyindole derivatives. synarchive.comwikipedia.orgwikipedia.org These products are the direct precursors for this compound via the Williamson ether synthesis described previously. The reaction involves the condensation of a 1,4-benzoquinone with a β-aminocrotonic ester. wikipedia.orgresearchgate.net The mechanism includes a Michael addition followed by a nucleophilic attack and subsequent elimination to form the indole ring. wikipedia.org The utility of this method lies in its use of simple, accessible starting materials to build the biologically important 5-hydroxyindole core. wikipedia.orgresearchgate.netnih.gov

Synthesis of Key this compound Derivatives

This compound is a building block for more complex molecules, including pharmaceuticals. A prominent example is its role in the synthesis of intermediates for the anti-migraine drug Eletriptan. beilstein-journals.orgnih.gov

The synthesis of Eletriptan involves intermediates derived from 5-bromoindole. nih.govgoogle.comgoogle.com However, related structures can be conceptualized starting from a this compound framework. For instance, the synthesis of Eletriptan's core structure involves a Heck reaction to couple a vinyl sulfone to the 5-position of the indole ring. An analogous synthesis could begin with this compound, which would first need to be functionalized at the 3-position. This is often achieved by acylation with a protected proline derivative, such as N-benzyloxycarbonyl prolyl chloride, under Lewis acid catalysis. google.com The resulting ketone can then be reduced to form the desired 3-substituted-5-ethoxyindole derivative, a key structural motif found in the triptan class of drugs. beilstein-journals.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Hydroxyindole |

| Iodoethane |

| Sodium Hydride |

| Potassium Carbonate |

| Sodium Hydroxide |

| N,N-dimethylformamide (DMF) |

| Acetonitrile |

| 4-Ethoxyphenylhydrazine |

| Pyruvic Acid |

| 1,4-Benzoquinone |

| β-Aminocrotonic ester |

| Eletriptan |

| 5-Bromoindole |

| Phenyl vinyl sulfone |

| N-benzyloxycarbonyl prolyl chloride |

| Zinc Chloride |

| Boron Trifluoride |

5-Ethoxy-1H-indole-2-carboxylic acid

5-Ethoxy-1H-indole-2-carboxylic acid is a valuable building block in the synthesis of more complex molecules. Its preparation can be approached through several synthetic strategies, including classical indole syntheses and modern catalytic methods. A common route involves the Fischer indole synthesis followed by hydrolysis. This involves reacting 4-ethoxyphenylhydrazine with pyruvic acid in the presence of an acid catalyst to form the indole ring system directly with the carboxylic acid at the 2-position. wikipedia.orgtcichemicals.com Alternatively, the corresponding ester, ethyl 5-ethoxy-1H-indole-2-carboxylate, can be synthesized and subsequently hydrolyzed to the carboxylic acid.

While direct palladium-catalyzed carbonylation at the C-2 position of this compound is not widely reported, analogous carbonylations of halo-indoles or indoleboronic acids are established methods in organic synthesis.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of a carbonyl group into an aromatic or heterocyclic ring. bohrium.com In the context of indole synthesis, this methodology can be applied to a suitably functionalized precursor, such as an iodo-indole. For the synthesis of indole-2-carboxylates, a 2-iodoindole derivative would be the logical starting material.

| Reaction | Catalyst | CO Source | Typical Conditions | Product |

| Carbonylation of 2-iodo-5-ethoxyindole | Pd(OAc)₂ or Pd(PPh₃)₄ | CO gas | Ligand, base, high temperature | 5-Ethoxy-1H-indole-2-carboxylic acid/ester |

Coupling Reactions with Ethoxy-substituted Indole Precursors

Coupling reactions provide an alternative avenue to 5-ethoxy-1H-indole-2-carboxylic acid. One plausible strategy involves a Suzuki-Miyaura coupling reaction. This would entail the use of a 5-ethoxy-2-haloindole (e.g., 2-bromo- or 2-iodo-5-ethoxyindole) and a suitable boron-containing reagent, such as a boronic acid or ester, that can be subsequently converted to a carboxylic acid.

Another approach is the direct C-H activation and coupling of this compound with a reagent that can introduce the carboxylic acid functionality. Oxidative coupling reactions have been utilized for the functionalization of indoles, typically at the C-3 position due to its higher nucleophilicity. semanticscholar.org However, directing groups on the indole nitrogen can be employed to achieve C-2 functionalization.

A more classical and widely applicable method is the Fischer indole synthesis . This reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgtcichemicals.com To synthesize 5-ethoxy-1H-indole-2-carboxylic acid, 4-ethoxyphenylhydrazine would be reacted with pyruvic acid. The reaction is typically heated in the presence of an acid catalyst like sulfuric acid, polyphosphoric acid, or a Lewis acid such as zinc chloride. The intermediate hydrazone undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and elimination of ammonia to afford the indole ring.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Reaction Type | Product |

| 4-Ethoxyphenylhydrazine | Pyruvic acid | Acid (e.g., H₂SO₄, PPA) | Fischer Indole Synthesis | 5-Ethoxy-1H-indole-2-carboxylic acid |

5-Ethoxy-1H-indole-3-carbaldehyde

5-Ethoxy-1H-indole-3-carbaldehyde is a key intermediate for the synthesis of various biologically active indole derivatives. chemimpex.com The most common and efficient method for its preparation is the Vilsmeier-Haack reaction . wikipedia.orgorganic-chemistry.orgijpcbs.comjk-sci.com This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.

The Vilsmeier-Haack reaction involves the treatment of an electron-rich heterocycle, in this case, this compound, with a formylating agent known as the Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide, most commonly dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The reaction is generally carried out at low temperatures, and the intermediate iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde. Due to the electron-donating nature of the ethoxy group at the 5-position, the indole ring is highly activated, and the formylation occurs regioselectively at the electron-rich C-3 position.

A typical experimental procedure involves the slow addition of phosphorus oxychloride to a solution of this compound in anhydrous DMF at 0-5 °C. After the addition, the reaction mixture is stirred at room temperature for a period, followed by heating to ensure the completion of the reaction. The reaction is then quenched by the addition of a saturated sodium carbonate solution to neutralize the acid and hydrolyze the intermediate, leading to the precipitation of the product. The solid product is then collected by filtration and can be further purified by recrystallization. A patent describing the synthesis of similar indole-3-carboxaldehydes reports high yields for this type of transformation. google.com

| Substrate | Reagents | Key Intermediate | Product | Typical Yield |

| This compound | DMF, POCl₃ | Vilsmeier reagent | 5-Ethoxy-1H-indole-3-carbaldehyde | High |

N-[2-(5-Ethoxy-1H-indol-3-yl)ethyl]acetamide

N-[2-(5-Ethoxy-1H-indol-3-yl)ethyl]acetamide is the 5-ethoxy analog of melatonin (N-acetyl-5-methoxytryptamine). Its synthesis generally follows a two-step sequence starting from this compound: the introduction of the ethylamine side chain at the C-3 position to form 5-ethoxytryptamine, followed by N-acetylation.

The synthesis of the intermediate, 5-ethoxytryptamine, can be achieved through various established methods for tryptamine synthesis. A common route is the Speeter-Anthony synthesis, which involves the reaction of this compound with oxalyl chloride to form the 3-indolylglyoxylyl chloride. This intermediate is then reacted with a primary amine (in this case, ammonia or a protected form) to give the corresponding glyoxylamide, which is subsequently reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 5-ethoxytryptamine.

Once 5-ethoxytryptamine is obtained, the final step is the N-acetylation of the primary amino group. This is typically achieved by treating 5-ethoxytryptamine with acetic anhydride. ic.ac.uk The reaction is often carried out in a suitable solvent, such as pyridine or an inert solvent with a base to scavenge the acetic acid byproduct. ic.ac.ukgoogle.com Alternatively, acetyl chloride can be used in the presence of a base like triethylamine in a solvent such as dichloromethane. google.com

| Starting Material | Intermediate | Acetylation Reagent | Product |

| This compound | 5-Ethoxytryptamine | Acetic anhydride or Acetyl chloride | N-[2-(5-Ethoxy-1H-indol-3-yl)ethyl]acetamide |

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3)

The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, also known as D2AAK1_3, has been reported and involves a condensation reaction between this compound and 1-benzyl-4-piperidone. This reaction is an example of an electrophilic substitution at the C-3 position of the indole ring.

The synthesis is carried out by dissolving this compound in methanol containing potassium hydroxide (KOH). To this solution, 1-benzyl-4-piperidone is added, and the reaction mixture is refluxed for an extended period, typically around 18 hours. The basic conditions facilitated by KOH likely promote the formation of the indole anion, which then acts as a nucleophile, attacking the carbonyl carbon of 1-benzyl-4-piperidone. The subsequent dehydration of the resulting alcohol intermediate leads to the formation of the tetrahydropyridine double bond conjugated with the indole ring.

After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and dried. The crude product can be purified by crystallization to yield the desired compound. A reported yield for this synthesis is 46%.

| Reactant 1 | Reactant 2 | Solvent/Base | Reaction Conditions | Yield |

| This compound | 1-Benzyl-4-piperidone | Methanol/KOH | Reflux, 18 hours | 46% |

5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones

This section falls outside the scope of this article, which is strictly focused on the chemical compound "this compound" and its direct derivatives. "Azaindole" refers to a different heterocyclic core structure where a carbon atom in the indole ring is replaced by a nitrogen atom. Therefore, the synthesis of azaindole derivatives is not discussed here.

Mechanistic Studies of this compound Reactions

Reaction Mechanism of 5-Ethoxy-1H-indole-2-carboxylic Acid Formation

A plausible and widely utilized method for the synthesis of indole-2-carboxylic acids is the Reissert indole synthesis. wikipedia.orgresearchgate.netresearchgate.net This pathway begins with an appropriately substituted ortho-nitrotoluene, which for the synthesis of 5-ethoxy-1H-indole-2-carboxylic acid would be 4-ethoxy-2-nitrotoluene.

The mechanism involves two key stages:

Condensation : The first step is a base-catalyzed condensation reaction between the o-nitrotoluene derivative and diethyl oxalate. wikipedia.orgresearchgate.net A strong base, such as potassium ethoxide, is used to deprotonate the methyl group of the o-nitrotoluene, which is acidic due to the electron-withdrawing nitro group. youtube.com The resulting carbanion acts as a nucleophile and attacks one of the carbonyl carbons of diethyl oxalate. youtube.comyoutube.com This is followed by the elimination of an ethoxide ion, yielding an ethyl o-nitrophenylpyruvate derivative. wikipedia.org

Reductive Cyclization : The ethyl o-nitrophenylpyruvate intermediate is then subjected to reductive cyclization. wikipedia.orgresearchgate.net This is typically achieved using reducing agents like zinc in acetic acid or catalytic hydrogenation (e.g., with a platinum catalyst). wikipedia.orgorgsyn.org The nitro group is reduced to an amino group (-NH2). The newly formed amine then undergoes a spontaneous intramolecular cyclization by attacking the adjacent ketone carbonyl group. researchgate.netyoutube.com This condensation reaction forms a five-membered ring, and subsequent dehydration leads to the formation of the aromatic indole ring system, yielding 5-ethoxy-1H-indole-2-carboxylic acid (after hydrolysis of the ester). wikipedia.orgresearchgate.net The carboxylic acid can be isolated or decarboxylated by heating to produce the parent this compound. wikipedia.orgresearchgate.net

Mechanisms of Indole Formation and Functionalization

One of the most classic and versatile methods for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. byjus.comtestbook.com The mechanism has been extensively studied and proceeds through several distinct steps. byjus.comjk-sci.comalfa-chemistry.com

The reaction begins with the acid-catalyzed condensation of an arylhydrazine (e.g., 4-ethoxyphenylhydrazine) with an aldehyde or ketone to form an arylhydrazone. alfa-chemistry.comchemistrylearner.com The key mechanistic sequence then unfolds as follows:

Tautomerization : The arylhydrazone, upon protonation, tautomerizes to its corresponding enamine form. This step is crucial as it sets up the molecule for the subsequent rearrangement. jk-sci.comalfa-chemistry.com

jk-sci.comjk-sci.com-Sigmatropic Rearrangement : The protonated enamine undergoes an irreversible jk-sci.comjk-sci.com-sigmatropic rearrangement, which is the core step of the mechanism. byjus.comjk-sci.com This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate. testbook.com

Rearomatization : The di-imine intermediate subsequently loses a proton to regain the aromaticity of the benzene ring, yielding an aromatic imine. byjus.com

Cyclization and Elimination : The nucleophilic amino group of the aromatic imine attacks the imine carbon in an intramolecular fashion, forming a five-membered heterocyclic ring (an aminoindoline or aminal). testbook.comalfa-chemistry.com Finally, under the acidic conditions, this intermediate eliminates a molecule of ammonia, followed by a final proton loss to form the stable, aromatic indole ring. jk-sci.comalfa-chemistry.com

This mechanism allows for the synthesis of a wide variety of substituted indoles by simply changing the starting arylhydrazine and carbonyl compound.

Electrophilic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.in The reaction chemistry is dominated by the pyrrole portion of the fused ring system.

The preferred site for electrophilic attack is the C3 position. bhu.ac.inquimicaorganica.org This regioselectivity is explained by examining the stability of the cationic intermediate (known as an arenium ion or Wheland intermediate) formed upon attack of the electrophile. rsc.orgwikipedia.org

The mechanism proceeds as follows:

Attack by the Electrophile : The electrophile (E+) is attacked by the π-electron system of the indole ring.

Formation of the Cationic Intermediate :

Attack at C3 : When the electrophile attacks the C3 position, a carbocation intermediate is formed. The positive charge is located at the C2 position, adjacent to the nitrogen atom. This allows the lone pair of electrons on the nitrogen to delocalize and stabilize the positive charge through resonance, without disrupting the aromaticity of the fused benzene ring. bhu.ac.in This results in a relatively stable indoleninium ion.

Attack at C2 : If the attack occurs at the C2 position, the resulting carbocation intermediate has the positive charge at C3. To delocalize this charge using the nitrogen's lone pair, the aromatic sextet of the benzene ring must be broken, which is energetically unfavorable. rsc.org

Deprotonation : A base removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-substituted indole product. quimicaorganica.org

Due to the superior stability of the intermediate formed from C3 attack, electrophilic substitution on indole occurs almost exclusively at this position, unless it is already occupied. bhu.ac.inrsc.org

Oxidation and Reduction Pathways

The indole nucleus, being electron-rich, is susceptible to both oxidation and reduction, although the reactions can sometimes be complex.

Oxidation : The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. The pyrrole ring is generally more prone to oxidation than the benzene ring. For 5-substituted indoles, electrochemical oxidation at a platinum electrode has been shown to result in the formation of redox-active films. rsc.orged.ac.uk Spectroscopic evidence suggests that the species formed in these films are cyclic trimers. rsc.org The reaction proceeds via the oxidation of the indole monomer. The substituent at the 5-position influences the redox potential of the resulting trimer, indicating its conjugation with the π-electron system of the final product. rsc.org Atmospheric oxidation of indole initiated by hydroxyl radicals is dominated by radical addition pathways, leading to the formation of peroxy radicals that can further react to form organonitrates and alkoxy radicals. copernicus.org

Reduction : The catalytic hydrogenation of the indole ring is challenging due to the aromatic stability of the nucleus. nih.gov Complete reduction to octahydroindole can occur, but selective reduction of the pyrrole ring to form an indoline is often desired. This selective reduction is typically achieved under acidic conditions. nih.gov The mechanism involves the initial protonation of the indole at the C3 position, which has the highest electron density. This disrupts the aromaticity of the pyrrole ring and forms an intermediate iminium ion. nih.gov This iminium ion is much more susceptible to reduction than the neutral indole ring. Catalytic hydrogenation (e.g., using Pt/C) of this intermediate then proceeds readily to yield the corresponding indoline. nih.gov The use of hydrogen gas with heterogeneous catalysts in the presence of an acid represents a green and efficient method for this transformation. nih.gov

Advanced Synthetic Strategies and Method Development

Modern organic synthesis focuses on developing efficient, atom-economical, and environmentally benign methods. For the synthesis of this compound and its derivatives, several advanced strategies have emerged that move beyond classical named reactions.

One significant area of development is the use of one-pot, multi-component reactions . Senanayake and coworkers reported a one-pot, three-component procedure for synthesizing 2,3-substituted indoles using a palladium domino indolization process. organic-chemistry.org This strategy involves a sequential Sonogashira coupling followed by aminopalladation and reductive elimination, allowing for the rapid assembly of complex indoles from simple starting materials. organic-chemistry.org Similarly, one-pot methods for accessing 5-hydroxyindoles via oxidative dearomatization have been developed, offering a simple and efficient route under mild conditions. rsc.org

Novel catalytic systems have also been a major focus. The use of Zn(OTf)₂ as a catalyst for the cyclization of anilines with propargyl alcohols provides an effective route to indole synthesis, activating both the alcohol for addition and the subsequent cyclization step. organic-chemistry.org For functionalization, various catalytic methods have been developed for the regioselective synthesis of 3-substituted indoles, employing systems like Brønsted acids, Lewis acids, and phase-transfer catalysts to improve efficiency and selectivity. nih.govresearchgate.net Furthermore, enantioselective C7 functionalization of indoles has been achieved using chiral rhodium complexes, opening pathways to novel atropisomers. nih.gov

Greener synthetic approaches are also being explored. A base-mediated, one-pot reaction for the synthesis of N-alkoxyindoles from 2-nitrostyrenes provides a direct route to these compounds, which are typically prepared in multiple steps. nih.gov Another strategy involves the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes, which is a highly modular approach for constructing indolines and indoles that are highly substituted on the benzenoid ring. nih.gov These advanced methods offer significant advantages in terms of efficiency, modularity, and the ability to generate diverse libraries of substituted indoles for various applications.

Development of Novel Methodologies for Indole-Based Analog Synthesis

The traditional methods for indole synthesis, while foundational, often face limitations regarding substrate scope and reaction conditions. Consequently, modern organic synthesis has driven the development of novel catalytic systems and reaction strategies to access complex indole derivatives.

Palladium-catalyzed reactions have emerged as a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, proving highly effective in the synthesis of indoles. mdpi.com These methods offer mild reaction conditions and broad functional group tolerance. One notable strategy involves a palladium-catalyzed annulation between an o-iodoaniline and a ketone, which proceeds through the formation of an enamine followed by an intramolecular Heck reaction. Another advanced approach is the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which serves as a novel entry into the Fischer indole synthesis pathway by forming the key N-arylhydrazone intermediate. wikipedia.orgjk-sci.com Furthermore, palladium catalysis enables domino reactions, such as the Sonogashira coupling followed by aminopalladation and reductive elimination, allowing for a one-pot, three-component procedure to access 2,3-substituted indoles.

Multicomponent reactions (MCRs) represent another significant advancement, offering high levels of atom economy and synthetic efficiency by combining three or more starting materials in a single step. nih.govnih.gov The Ugi reaction, a prominent isocyanide-based MCR, has been adapted for the synthesis of complex heterocyclic systems. researchgate.netarkat-usa.org In this reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. semanticscholar.org This versatile reaction can be engineered to produce diverse indole-containing scaffolds by carefully selecting the starting components. arkat-usa.orgsemanticscholar.org

Table 1: Comparison of Novel Synthetic Methodologies for Indole Analogs

| Methodology | Key Features | Starting Materials (General) | Catalyst/Reagents | Advantages |

| Palladium-Catalyzed Annulation | Intramolecular Heck reaction | o-iodoanilines, ketones | Palladium catalyst (e.g., Pd(OAc)₂) | Good functional group tolerance, mild conditions. |

| Buchwald Modification (Fischer Indole) | Cross-coupling to form hydrazone intermediate | Aryl bromides, hydrazones | Palladium catalyst | Expands scope of Fischer indole synthesis. wikipedia.org |

| Ugi Multicomponent Reaction | One-pot, four-component reaction | Amine, carbonyl, carboxylic acid, isocyanide | None (reaction proceeds upon mixing) | High atom economy, structural diversity, efficiency. nih.govsemanticscholar.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that minimize environmental impact, are increasingly being applied to indole synthesis. researchgate.net Key areas of focus include the use of environmentally benign solvents, the development of catalyst systems that can be recycled, and the maximization of atom economy. jocpr.comprimescholars.comwikipedia.org

Traditional indole syntheses, such as the Fischer method, often rely on strong acid catalysts and volatile organic solvents like toluene or acetic acid, which pose environmental and safety risks. ijaresm.comgoogle.com Green alternatives seek to replace these hazardous components. Water, ionic liquids, and deep eutectic solvents (DES) have been explored as greener reaction media. ijaresm.comgoogle.com For instance, a low melting mixture of L-(+)-tartaric acid and N,N′-dimethyl urea has been successfully used as a green solvent and catalyst for Fischer indolization. researchgate.netresearchgate.net Bio-based solvents, such as Cyrene, which is derived from cellulose, are also emerging as sustainable alternatives to dipolar aprotic solvents like DMF for transition-metal catalyzed reactions. acs.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.comprimescholars.com Multicomponent reactions, by their nature, exhibit high atom economy as the majority of the atoms from the starting materials are found in the product. nih.gov Addition and cycloaddition reactions are also inherently atom-economical. nih.gov By prioritizing reaction types that maximize atom economy, the generation of chemical waste is significantly reduced. primescholars.comwikipedia.org

Table 2: Green Solvents Investigated for Indole Synthesis

| Solvent Type | Example(s) | Rationale for Use | Associated Reactions |

| Aqueous Media | Water | Environmentally benign, low cost, non-flammable. | Fischer Indole Synthesis. google.com |

| Ionic Liquids | Bissulfonic acid type acidic ionic liquids | Low vapor pressure, high thermal stability, potential for recyclability, can act as both solvent and catalyst. google.com | Fischer Indole Synthesis. google.com |

| Deep Eutectic Solvents (DES) | L-(+)-Tartaric acid & N,N′-dimethyl urea | Biodegradable, inexpensive, can act as catalyst. researchgate.net | Fischer Indole Synthesis. researchgate.netresearchgate.net |

| Bio-based Solvents | Cyrene (derived from cellulose) | Renewable feedstock, biodegradable, safer alternative to NMP and DMF. acs.org | Rhodium-catalyzed C-H activation. acs.org |

Continuous Flow Reactor Applications in Industrial Production

For the industrial-scale production of this compound and its derivatives, continuous flow chemistry offers significant advantages over traditional batch processing. nih.gov Flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for automation and scalability. nih.govmdpi.com

The Fischer indole synthesis, a cornerstone reaction for indole production, has been successfully adapted to continuous flow systems. nih.gov In a typical setup, streams of the arylhydrazine and the carbonyl compound are pumped into a heated microreactor or a packed-bed column containing a catalyst. nih.govnih.gov The ability to operate at temperatures exceeding the solvent's boiling point under pressure can dramatically accelerate reaction rates, reducing residence times from hours to minutes. nih.gov This technology is not only efficient but also safer, as the small reaction volumes minimize the risks associated with handling potentially hazardous intermediates and exothermic reactions. nih.gov

Furthermore, continuous flow technology facilitates multistep syntheses by linking multiple reactor units in sequence. mdpi.com This "telescoped" approach eliminates the need for isolating and purifying intermediates at each stage, leading to a more streamlined, cost-effective, and environmentally friendly manufacturing process. nih.govmdpi.com For instance, a three-step sequence involving Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis has been demonstrated in an uninterrupted continuous flow microreactor to produce complex indolylthiazoles in high yields with a total reaction time of less than 15 minutes. nih.gov

Table 3: Advantages of Continuous Flow Synthesis for Indole Production

| Feature | Description | Impact on Industrial Production |

| Enhanced Heat & Mass Transfer | High surface-area-to-volume ratio in microreactors allows for rapid heating and cooling. | Precise temperature control, improved reaction rates and selectivity, safer handling of exothermic reactions. nih.gov |

| Precise Parameter Control | Flow rates, temperature, and pressure can be accurately controlled and automated. | High reproducibility, consistent product quality, rapid process optimization. nih.gov |

| Scalability | Production is scaled by running the system for longer periods ("scaling out") rather than increasing reactor size. | Easier and more predictable scale-up from laboratory to production volumes. |

| Improved Safety | Small reaction volumes minimize the quantity of hazardous materials at any given time. | Reduced risk of thermal runaways and accidents. nih.gov |

| Multistep Synthesis | Reactors can be connected in series to perform sequential reactions without isolating intermediates. | Increased efficiency, reduced waste, lower manufacturing costs. nih.govmdpi.com |

Spectroscopic Characterization and Structural Elucidation of 5 Ethoxyindole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. For 5-ethoxyindole, ¹H and ¹³C NMR studies, alongside two-dimensional techniques, provide a complete picture of its structure. Due to the limited availability of direct experimental spectra for this compound in published literature, the following data is based on predicted values and analysis of closely related structures, such as 5-methoxy-3-methyl-1H-indole, to provide an accurate representation.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the indole (B1671886) ring and the ethoxy substituent. The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons.

Indole Ring Protons: The protons on the pyrrole part of the indole ring (at positions 2 and 3) and the benzene part (at positions 4, 6, and 7) resonate in the aromatic region, generally between 6.5 and 7.5 ppm. The N-H proton of the indole ring is typically observed as a broad singlet at a higher chemical shift (around 8.0 ppm or higher), the exact position of which is sensitive to solvent and concentration.

Ethoxy Group Protons: The ethoxy group gives rise to two characteristic signals: a quartet corresponding to the methylene protons (-O-CH₂ -CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃ ). The quartet typically appears around 4.0 ppm, while the triplet is found further upfield, around 1.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | ~8.1 | br s |

| H-2 | ~7.2 | t |

| H-3 | ~6.5 | t |

| H-4 | ~7.3 | d |

| H-6 | ~6.9 | dd |

| H-7 | ~7.1 | d |

| -OCH₂CH₃ | ~4.1 | q |

| -OCH₂CH₃ | ~1.4 | t |

d: doublet, t: triplet, q: quartet, dd: doublet of doublets, br s: broad singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal.

Indole Ring Carbons: The eight carbon atoms of the indole core resonate in the range of approximately 100 to 155 ppm. The carbon atom attached to the oxygen (C-5) is significantly deshielded and appears around 154 ppm. The C-3a and C-7a carbons at the ring junction also have characteristic shifts.

Ethoxy Group Carbons: The methylene carbon (-O-CH₂ -CH₃) of the ethoxy group is typically found around 64 ppm, while the terminal methyl carbon (-O-CH₂-CH₃ ) resonates at a much higher field, around 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~123 |

| C-3 | ~102 |

| C-3a | ~129 |

| C-4 | ~112 |

| C-5 | ~154 |

| C-6 | ~112 |

| C-7 | ~111 |

| C-7a | ~131 |

| -OCH₂CH₃ | ~64 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal coupling between adjacent protons, for instance, between H-6 and H-7 on the benzene ring, and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across the entire molecule, for example, by correlating the ethoxy protons to the C-5 carbon of the indole ring.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are vital for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A prominent, sharp to moderately broad band appears in the region of 3300-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C double bond stretching vibrations within the indole ring give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O ether linkage produces a strong, characteristic absorption band in the fingerprint region, typically around 1215-1265 cm⁻¹ for aryl-alkyl ethers.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Indole) | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

The position and shape of the N-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In a condensed phase (solid or pure liquid) or in a concentrated solution, the N-H group of one this compound molecule can act as a hydrogen bond donor to an acceptor site on another molecule, such as the oxygen atom of the ethoxy group or the π-electron system of the indole ring. This intermolecular hydrogen bonding causes the N-H band to broaden and shift to a lower frequency (redshift) compared to the sharp "free" N-H band observed in a dilute solution in a non-polar solvent. For a derivative, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, a broad N-H band shifted to 3225 cm⁻¹ has been observed, indicating the involvement of the N-H group in hydrogen bonding semanticscholar.org. Similar behavior is expected for the parent this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. libretexts.orglibretexts.org This absorption is characteristic of the molecule's electronic structure.

The absorption of ultraviolet and visible light in organic molecules is confined to specific functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk In this compound, the indole ring system constitutes the primary chromophore. nih.govchemrxiv.org This extended system of conjugated pi (π) bonds is where the most significant electronic transitions occur.

The electronic transitions responsible for UV absorption in molecules like this compound are primarily π → π* (pi to pi star) transitions. shu.ac.ukuzh.ch These involve the excitation of an electron from a π bonding molecular orbital to a higher energy π* anti-bonding molecular orbital. youtube.com Molecules with conjugated π systems have smaller HOMO-LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) energy gaps, leading to absorption in the UV-Vis range. libretexts.orglibretexts.org The presence of the ethoxy group (-OCH2CH3) at the 5-position of the indole ring acts as an auxochrome. This group, with its lone pair of electrons on the oxygen atom, can interact with the π system of the indole ring, typically leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted indole. nih.govchemrxiv.org

| Transition Type | Description | Typical Wavelength Region for Indole Chromophores |

|---|---|---|

| π → π | Excitation of an electron from a pi-bonding orbital to a pi-antibonding orbital. | 200-400 nm |

| n → π | Excitation of an electron from a non-bonding orbital (e.g., on Nitrogen or Oxygen) to a pi-antibonding orbital. | Generally longer wavelengths than π → π*, but often with lower intensity. shu.ac.uk |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org The molecular formula for this compound is C10H11NO, giving it a monoisotopic mass of approximately 175.0841 g/mol .

When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+•). This ion can then break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound, fragmentation would likely involve the cleavage of the ethoxy group. Common fragmentation pathways for indole alkaloids can involve the opening of rings and rearrangements. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. nih.govresearchgate.net For this compound (C10H11NO), HRMS could distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of a compound in complex mixtures or for verifying the outcome of a chemical synthesis. chemrxiv.org

| Ion/Fragment | Proposed Formula | Predicted Exact m/z | Description |

|---|---|---|---|

| [M]+• | C10H11NO | 175.0841 | Molecular Ion |

| [M - CH3]+ | C9H8NO | 146.0606 | Loss of a methyl radical from the ethoxy group |

| [M - C2H5]+ | C8H6NO | 132.0449 | Loss of an ethyl radical |

| [M - OC2H5]+ | C8H6N | 116.0497 | Loss of the ethoxy radical |

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to deduce the precise arrangement of atoms, bond lengths, and bond angles. mdpi.com

While specific crystallographic data for this compound is not available in the provided search results, extensive studies on the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid, offer valuable insights into the structural characteristics of the 5-alkoxyindole scaffold. nih.govmdpi.com

The data obtained from X-ray diffraction allows for the precise measurement of interatomic distances (bond lengths) and the angles between bonds. researchgate.net These parameters are fundamental to understanding the molecule's geometry and bonding. For the 5-methoxy-1H-indole-2-carboxylic acid analog, the bond lengths and angles within the indole ring are consistent with those of a conjugated aromatic system. The C-O bond of the methoxy group and the C-C and C-N bonds of the indole core are all within expected ranges. theorchem.ru This structural data provides a reliable model for the core structure of this compound.

| Interatomic Distances (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Typical Length | Angle | Typical Value |

| C-C (aromatic) | 1.36 - 1.41 | C-N-C | ~108 - 110 |

| C-N (pyrrole ring) | 1.37 - 1.39 | C-C-C (benzene ring) | ~118 - 121 |

| C(aromatic)-O | ~1.37 | C-O-C (ether) | ~117 - 118 |

Supramolecular Interactions, including Hydrogen Bonds and C-H···π Interactions

Hydrogen Bonds: The primary hydrogen bond donor in the this compound molecule is the indole N-H group. This group can form robust N-H···O hydrogen bonds with the oxygen atom of the ethoxy group of a neighboring molecule. This interaction is a significant driver in the formation of molecular chains or more complex assemblies. In analogous structures like 5-methoxyindole-2-carboxylic acid, interactions between the N-H group and an oxygen atom acceptor are crucial in building the crystal structure. mdpi.comnih.gov Water molecules, if present in the crystal lattice, can also act as intermediaries, forming hydrogen-bonded bridges that link multiple this compound molecules. nih.gov

C-H···π Interactions: These weaker, yet significant, interactions play a crucial role in stabilizing the three-dimensional crystal lattice. rsc.org The C-H···π hydrogen bond is an attractive force between a soft acid (the C-H bond) and a soft base (the electron-rich π system of the indole ring). rsc.org In the context of this compound, several such interactions are possible:

Aliphatic C-H···π: The C-H bonds of the ethyl group (-CH2CH3) can interact with the π-electron cloud of the indole ring of an adjacent molecule.

Aromatic C-H···π: The C-H bonds on the indole ring itself can act as donors to the π-system of a neighboring indole ring.

These interactions, along with conventional hydrogen bonds, create a robust and intricate supramolecular network. The interplay of these forces is summarized in the table below.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | Indole N-H | Ethoxy Oxygen (O) | Primary driver for chain/dimer formation |

| C-H···π Interaction | Ethyl C-H, Aromatic C-H | Indole π-system | Stabilization of 3D crystal lattice, cohesion between molecular layers |

Advanced Spectroscopic and Microscopic Techniques

Advanced analytical methods provide deeper insights into the vibrational, electronic, and morphological properties of this compound.

Raman spectroscopy is a powerful vibrational spectroscopy technique for characterizing the molecular structure of this compound. The Raman spectrum provides a fingerprint based on the inelastic scattering of monochromatic light, with specific peaks corresponding to distinct vibrational modes of the molecule's functional groups and skeletal framework. nih.gov

While a specific spectrum for this compound is not provided in the search results, detailed assignments for indole and its halogenated derivatives at the 5-position offer a strong basis for interpretation. nih.govresearchgate.netresearchgate.net The key Raman bands expected for this compound would include contributions from the indole ring, the C-O-C linkage of the ethoxy group, and the aliphatic C-H bonds.

Key expected Raman bands for this compound, based on indole and 5-substituted indole data, are presented below. researchgate.net

| Wavenumber (cm⁻¹) (Approx.) | Vibrational Assignment |

| ~760 | Indole ring in-phase breathing |

| ~880 | N-H bending in the indole ring |

| ~1010 | Indole ring out-of-phase breathing |

| ~1335 | N-H deformation in pyrrole ring moiety |

| ~1440 | C-H bending/deformation modes |

| ~1570-1630 | Indole ring C=C stretching, core size marker bands |

The precise positions of these bands would be influenced by the electronic effects of the ethoxy substituent at the 5-position. Resonance Raman studies on similar 5-substituted indoles have shown that core-size marker bands (e.g., ν₂, ν₃, ν₁₀) are sensitive to the local environment and binding interactions. researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects chemical species with unpaired electrons, such as free radicals and transition metal ions. mdpi.comresearchgate.net The this compound molecule in its ground state is a diamagnetic, closed-shell species and therefore does not produce an EPR signal.

However, EPR spectroscopy is a valuable tool for studying radical species that could be derived from this compound under specific conditions, such as during oxidative metabolic processes or chemical reactions. researchgate.netresearchgate.net If this compound were to be oxidized to its radical cation or participate in a reaction forming a radical adduct, EPR would be the ideal method for detection and characterization. nih.gov

The technique of spin trapping could be employed, where a reactive, short-lived radical derived from this compound is "trapped" by a nitrone or nitroso compound to form a more stable and persistent radical adduct that can be easily detected by EPR. nih.gov The resulting EPR spectrum's hyperfine splitting pattern would provide structural information about the trapped radical, confirming its origin from the parent this compound molecule. nih.gov

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to examine the surface topography and morphology of solid materials. azooptics.comresearchgate.net When applied to a crystalline sample of this compound, SEM analysis would provide detailed information about its physical form.

An SEM instrument scans the sample with a focused beam of electrons, generating signals from the interaction that reveal surface characteristics. azooptics.com The analysis of solid this compound would yield data on:

Crystal Habit and Morphology: High-magnification images would reveal the characteristic shape of the crystals (e.g., needles, plates, prisms), the expression of different crystal faces, and the presence of any twinning or intergrowth. researchgate.netresearchgate.net

Surface Topography: The technique can visualize fine surface details, such as growth steps, etch pits, cracks, or other defects on the crystal faces. nih.govwhiterose.ac.uk

Particle Size and Distribution: For a powdered sample, SEM can be used to determine the size, shape, and distribution of individual particles, which is critical for understanding material properties like flowability and dissolution rate.

This morphological characterization is essential for quality control in material synthesis and for understanding how the physical form of the compound relates to its bulk properties. researchgate.net

X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of materials. spectro.comdrawellanalytical.comcarleton.edu The method involves irradiating the sample with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis. carleton.edu

For this compound (C₁₀H₁₁NO), XRF analysis would primarily be used to confirm the presence of its constituent heteroatoms, nitrogen and oxygen. However, XRF is generally less sensitive for light elements (like C, N, and O), and its primary application is in the detection of heavier elements. carleton.edu Therefore, while it can confirm the presence of these elements, it is not the preferred method for precise quantitative analysis of the organic matrix itself. Its main utility in this context would be to rapidly screen for the presence of unexpected inorganic impurities or heavy metal contaminants. diva-portal.org

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (approximately 780 to 2500 nm). iitb.ac.in This technique is particularly sensitive to vibrational overtones and combination bands of molecular bonds containing hydrogen, such as C-H, N-H, and O-H.

For this compound, the NIR spectrum would be characterized by prominent absorption bands corresponding to:

The first and second overtones of the N-H stretching vibration of the indole ring.

Overtones and combination bands from the aromatic C-H stretching of the indole ring.

Overtones and combination bands from the aliphatic C-H stretching and bending vibrations of the ethoxy group.

NIR spectroscopy is a rapid, non-destructive technique that requires minimal sample preparation, making it highly suitable for the bulk analysis and quality control of this compound in industrial settings. iitb.ac.in

Computational and Theoretical Studies of 5 Ethoxyindole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic characteristics of a molecule, which in turn govern its reactivity and intermolecular interactions. For indole (B1671886) derivatives, these methods provide insights into their behavior at a subatomic level.

For instance, DFT calculations have been successfully employed to study the structure and electronic properties of various indole derivatives. nih.gov These studies often involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of electronic properties. The reactivity of indole derivatives can be predicted by analyzing global chemical reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity, which are derived from the energies of the frontier molecular orbitals. researchgate.net

In a study on 5-chloro-7-azaindole-3-carbaldehyde, DFT calculations using methods like B3LYP-D3, PBE0-D3, and ωB97X-D were utilized to investigate its molecular structure and vibrational spectra. mdpi.com Such studies on analogous compounds suggest that DFT analysis of 5-ethoxyindole would reveal the influence of the ethoxy group on the electron density distribution across the indole ring system, which is crucial for its reactivity and interaction with biological macromolecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. wuxiapptec.comschrodinger.com

While specific HOMO and LUMO energy values for this compound are not documented in the available literature, studies on other indole derivatives provide valuable insights. For example, in a study of various substituted indoles, the HOMO and LUMO energies were calculated to predict their reactivity. researchgate.net Generally, the HOMO in indole derivatives is localized over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO is also typically distributed over the ring system. The introduction of an electron-donating group like ethoxy at the 5-position is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic substitution.

The HOMO-LUMO energy gap is a critical parameter. A smaller gap suggests higher reactivity. wuxiapptec.com For instance, in a study of 5-methoxy-1H-indole-2-carboxylic acid, a compound structurally similar to this compound, DFT calculations were used to understand its electronic properties, which would include FMO analysis. mdpi.com

| Property | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher energy correlates with greater reactivity towards electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower energy correlates with greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. wuxiapptec.comschrodinger.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. thaiscience.info The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.

For indole and its derivatives, the MEP surface typically shows a region of negative potential around the pyrrole nitrogen and the fused benzene ring, indicating their nucleophilic character. A study on various polar molecules demonstrates how MEP maps can reveal electron-rich and electron-poor sites. researchgate.net In the case of this compound, the oxygen atom of the ethoxy group would be a site of negative electrostatic potential, making it a potential hydrogen bond acceptor. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, making it a hydrogen bond donor.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand with a biological target at the atomic level. These methods are instrumental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

A study on 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), a derivative of this compound, provides a clear example of the application of molecular docking. nih.govresearchgate.netnih.gov This compound was docked into the binding pocket of the human dopamine D2 receptor. The primary interaction observed was between the protonatable nitrogen atom of the ligand and the aspartic acid residue Asp114 of the receptor. nih.gov This type of interaction is a common feature for ligands of aminergic G protein-coupled receptors.

The binding affinity of D2AAK1_3 for the human dopamine D2 receptor was experimentally determined to have a Ki of 151 nM. nih.govresearchgate.net Binding affinity prediction is a key outcome of docking studies, often expressed as a scoring function. While these scores are useful for ranking potential ligands, experimental validation is crucial.

| Ligand | Receptor | Key Interacting Residue | Binding Affinity (Ki) |

| D2AAK1_3 | Human Dopamine D2 | Asp114 | 151 nM nih.govresearchgate.net |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment compared to the static picture from molecular docking. MD simulations can be used to assess the stability of the docked pose and to analyze the conformational changes in both the ligand and the receptor upon binding.

In the study of D2AAK1_3, MD simulations were performed for 100 nanoseconds to evaluate the stability of its complex with the dopamine D2 receptor. nih.gov The results showed that the binding pose obtained from docking was stable throughout the simulation. nih.govresearchgate.netnih.gov The crucial interaction with Asp114 was maintained for the entire duration of the simulation, primarily through a hydrogen bond. nih.gov This stability in a simulated biological environment provides confidence in the predicted binding mode.

Furthermore, conformational analysis of the ligand within the binding pocket can reveal flexibility and potential alternative binding modes. The MD simulations of D2AAK1_3 demonstrated that the ligand remains stably bound in its initial docked conformation, suggesting a well-defined and stable interaction with the receptor. nih.gov

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Computational and theoretical studies are pivotal in modern drug discovery, providing deep insights into how chemical structures relate to biological activity. For this compound and its derivatives, these approaches elucidate the structural features essential for their pharmacological effects and guide the design of more potent and selective molecules. Structure-Activity Relationship (SAR) studies and predictive modeling, including pharmacophore development, are central to this effort.

Impact of Substituent Modifications on Biological Activity

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring. The 5-ethoxy group itself is a key modification, but further alterations at other positions can dramatically modulate a compound's efficacy and selectivity. SAR studies systematically explore these modifications to build a comprehensive picture of the chemical features required for a desired biological outcome.

The position of a substituent is a critical determinant of biological activity. For instance, in some series of indole derivatives, placing a methoxy group at the C6-position results in greater antiproliferative activity compared to a C5-substitution. researchgate.net Conversely, other studies on different indole-based scaffolds have found that substitution at the C5-position is crucial for enhancing anti-tumor activity, while modifications at the C7-position can significantly reduce it. nih.gov

Interactive Table: SAR Findings for Indole Derivatives Below is a summary of observed trends from SAR studies on various indole-based compound series.

| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity |

| N1 (Indole Nitrogen) | Methyl Group | Replacement with a proton drastically lowered cytotoxic activity in certain marine carbolines. mdpi.com |

| C3 | Short Alkyl Groups | Enhanced potency in 1H-indole-2-carboxamides for CB1 receptor modulation. nih.gov |

| C5 | Chloro or Fluoro | Enhanced potency for CB1 receptor modulation. nih.gov |

| C5 | Methoxy Group | Found to be a critical determinant of biological activity in some series. researchgate.net |

| C6 | Methoxy Group | Led to optimal antiproliferative activity in an indole-propenone series. researchgate.net |

| C7 | Any Substituent | Greatly reduced antiproliferative activity in a specific series of celastrol-indole derivatives. |

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com It serves as a powerful predictive tool in drug discovery, helping to screen large databases for novel compounds and to guide the design of new molecules with desired activities. dovepress.comnih.gov

A pharmacophore model is an abstract representation of the key molecular interaction points, such as:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

Hydrophobic (HY) regions: Nonpolar groups that interact favorably with nonpolar regions of the target protein.

Aromatic Rings (AR): Aromatic systems that can engage in π-π stacking or other interactions.

Positive/Negative Ionizable Features: Groups that are charged at physiological pH.

The development of a pharmacophore model typically begins with a set of active molecules (a training set). Computational software aligns these molecules and identifies the common chemical features that are spatially conserved among them. nih.govresearchgate.net The resulting model represents a 3D hypothesis of the necessary features for binding to the biological target.

Once generated, the pharmacophore model is validated using a test set of compounds with known activities to ensure its predictive power. proceedings.science A robust model can then be used as a 3D query to search virtual libraries of compounds, identifying new molecules that fit the pharmacophore and are therefore likely to be active. dovepress.comnih.gov This process, known as virtual screening, significantly reduces the time and cost associated with discovering new lead compounds compared to traditional high-throughput screening. researchgate.net For indole derivatives, pharmacophore models have been successfully developed to identify new inhibitors for targets like protein kinases, helping to explain binding requirements and discover novel chemical scaffolds. nih.gov

Advanced Applications in Medicinal Chemistry and Biological Research

5-Ethoxyindole as a Building Block in Pharmaceutical Development

The indole (B1671886) ring system is a fundamental component in a vast array of medicinally important compounds. openmedicinalchemistryjournal.com Its structural versatility allows for the synthesis of molecules that can interact with a wide range of biological targets, leading to applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com The 5-ethoxy substitution on the indole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, making this compound a strategic starting material for creating novel therapeutic agents.

Synthesis of Bioactive Molecules

The indole core is integral to numerous natural products and pharmaceuticals, serving as a pivotal scaffold in drug discovery. researchgate.net While research often highlights the broader class of indole derivatives, the principles apply to specific structures like this compound. For instance, synthetic methods developed for 5-substituted indoles, such as 5-methoxyindole and 5-hydroxyindole, demonstrate the utility of this position for creating complex bioactive molecules. nih.govmdpi.com The synthesis of medicinally important compounds often involves modifying the indole core to optimize activity and selectivity. openmedicinalchemistryjournal.com The ethoxy group at the 5-position serves as a key modulator of these properties, influencing how the final compound interacts with its biological target. This strategic placement allows chemists to fine-tune the molecule for enhanced therapeutic effects.

Design of Drugs Targeting Neurological Disorders

The indole nucleus is a recurring motif in compounds designed to treat neurological diseases. nih.govnih.gov Its presence in key neurotransmitters like serotonin is a primary reason for its exploration in this field. Researchers have designed and synthesized novel series of indole-based compounds as potential treatments for conditions like Alzheimer's disease by targeting neuroinflammation and cholinergic deficits. nih.govresearchgate.net

Computer-aided drug design (CADD) methods are increasingly employed to discover and optimize treatments for neurodegenerative diseases, with the indole scaffold being a frequent starting point. mdpi.com These computational tools help in designing molecules that can interact with specific targets in the central nervous system, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's pathology. nih.govnih.gov The design of multi-target-directed ligands often incorporates the indole structure to address the complex, multifactorial nature of neurodegenerative disorders. nih.gov

Exploration of Biological Activities and Mechanisms of Action

Beyond its role as a synthetic intermediate, derivatives closely related to this compound have been shown to possess significant biological activities. These findings underscore the therapeutic potential inherent in this particular chemical structure.

Antiepileptic Activity and Impact on Biogenic Amines

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, and research into new therapeutic agents is ongoing. Studies on new heterocyclic compounds have identified promising antiepileptic activity in derivatives structurally related to this compound. nih.gov Specifically, compounds described as 5-[2(3)-di alkyl amino alkoxy] Indole 2,3-di-one derivatives have been synthesized and screened for their anticonvulsant effects. nih.gov

In preclinical studies using the Maximal Electroshock (MES) seizure model in rats, certain indole derivatives showed good antiepileptic activity with less neurotoxicity compared to the established drug phenytoin. nih.gov This suggests a favorable therapeutic window for this class of compounds. The mechanism of this anticonvulsant action appears to be linked to the modulation of key neurotransmitters in the brain. nih.govjptcp.com

A key finding from the research into these antiepileptic indole derivatives is their significant impact on the levels of brain monoamines. Seizure activity is often associated with altered concentrations of neurotransmitters such as noradrenaline (NA), dopamine (DA), and serotonin (5-HT). nih.gov Studies have demonstrated that specific 5-[2-dimethyl amino ethoxy] indole derivatives can significantly restore the decreased levels of these crucial biogenic amines following induced seizures. nih.gov This restorative effect on brain monoamines is believed to decrease the susceptibility to seizures, pointing to a clear mechanism of action for their antiepileptic properties. nih.gov

Table 1: Effect of this compound Analogs on Biogenic Amines in an Animal Model of Epilepsy

| Compound Tested | Animal Model | Effect on Noradrenaline (NA) | Effect on Dopamine (DA) | Effect on Serotonin (5-HT) | Reference |

| 5-[2-dimethyl amino ethoxy] Indole 2,3 dione | Maximal Electroshock (MES) | Significantly restored decreased levels | Significantly restored decreased levels | Significantly restored decreased levels | nih.gov |

| 5-[2-dimethyl amino ethoxy] Indole 2-one,3-semicarbazone | Maximal Electroshock (MES) | Significantly restored decreased levels | Significantly restored decreased levels | Significantly restored decreased levels | nih.gov |

Anti-inflammatory and Anticancer Properties

Anti-inflammatory Activity: The indole scaffold is a foundational element in the design of compounds with anti-inflammatory potential. Research into various indole derivatives has demonstrated their capacity to modulate inflammatory pathways. For instance, studies on synthetic indole derivatives have confirmed their anti-inflammatory capabilities in animal models. These compounds are often evaluated for their ability to reduce edema, a key sign of inflammation, with some derivatives showing significant activity. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, and indole-containing compounds have been explored for similar properties. While direct studies on this compound are limited, the established anti-inflammatory profile of the indole nucleus provides a strong rationale for its investigation in this therapeutic area.

Anticancer Properties: The indole core is integral to a variety of anticancer agents, targeting different mechanisms of cancer cell proliferation. One of the primary targets for indole-based anticancer drugs is tubulin polymerization. Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. Derivatives of indole have been shown to inhibit tubulin polymerization, with structure-activity relationship (SAR) studies revealing that substitutions at various positions on the indole ring can significantly enhance cytotoxic activity against cancer cell lines.

For example, certain 5-methoxyindole-tethered isatin hybrids have demonstrated potent in vitro antiproliferative activity against human cancer cell lines, with IC50 values significantly lower than the standard drug sunitinib. One such compound, 5o, was found to be fivefold more potent than sunitinib and caused a lengthening of the G1 phase of the cell cycle. Similarly, studies on indoline-5-sulfonamides, structurally related to this compound, have shown moderate antiproliferative effects, particularly under hypoxic conditions common in solid tumors. These findings underscore the potential of 5-substituted indoles, including this compound, as a scaffold for the development of novel anticancer therapeutics.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Reference Compound | Source |

|---|---|---|---|---|

| 5-methoxyindole-isatin hybrid (5o) | Human cancer cell lines | 1.69 µM | Sunitinib (8.11 µM) | mdpi.com |

| 5-methoxyindole-isatin hybrid (5w) | Human cancer cell lines | 1.91 µM | Sunitinib (8.11 µM) | mdpi.com |

| Indoline-5-sulfonamide (4f) | MCF7 | 12.9 µM (hypoxia) | - | mdpi.com |

Analgesic Properties